molecular formula C13H12F5NO B1310418 1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one

1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No.: B1310418
M. Wt: 293.23 g/mol
InChI Key: WDHPKGMMEZURPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a pentafluorinated alkene and a benzyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of a suitable pentafluorinated precursor with a benzyl(methyl)amine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pentafluorinated alkene can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one is unique due to its pentafluorinated alkene moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H12F5NO

Molecular Weight

293.23 g/mol

IUPAC Name

1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one

InChI

InChI=1S/C13H12F5NO/c1-19(9-10-5-3-2-4-6-10)8-7-11(20)12(14,15)13(16,17)18/h2-8H,9H2,1H3

InChI Key

WDHPKGMMEZURPK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C=CC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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